C.I. Pigment Blue 56
Overview
Description
C.I. Pigment Blue 56, also known as 2-Methyl-4-{4-[(Z)-[4-(3-methylanilino)phenyl]{(4Z)-4-[(3-methylphenyl)imino]cyclohexa-2,5-dien-1-ylidene}methyl]anilino}benzene-1-sulfonic acid, is a synthetic organic pigment. It is widely used in various industries due to its vibrant blue color and stability. The compound has a molecular formula of C40H35N3O3S and a molecular weight of 637.80 g/mol .
Preparation Methods
The synthesis of C.I. Pigment Blue 56 involves multiple steps, including the condensation of aromatic amines and aldehydes. The reaction conditions typically require acidic or basic catalysts to facilitate the formation of the pigment. Industrial production methods often involve high-temperature reactions and the use of solvents such as acetonitrile and water. The pigment is then purified through processes like recrystallization and filtration to achieve the desired purity and color intensity .
Chemical Reactions Analysis
C.I. Pigment Blue 56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, the pigment can be oxidized using agents like potassium permanganate, leading to the formation of different oxidation products. Similarly, reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions often involve the replacement of functional groups with other substituents, resulting in modified pigments with altered properties .
Scientific Research Applications
C.I. Pigment Blue 56 has a wide range of applications in scientific research. In chemistry, it is used as a colorant in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). In biology, the pigment is employed in staining procedures to visualize cellular structures and tissues. In medicine, it is used in diagnostic assays and imaging techniques. Additionally, the pigment finds applications in the industry, particularly in the production of paints, inks, plastics, and textiles .
Mechanism of Action
The mechanism of action of C.I. Pigment Blue 56 involves its interaction with light and other molecules. The pigment absorbs specific wavelengths of light, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to form stable complexes with various substrates, enhancing its stability and colorfastness. The molecular targets and pathways involved in these interactions are primarily related to the pigment’s aromatic and sulfonic acid groups, which facilitate binding and stabilization .
Comparison with Similar Compounds
C.I. Pigment Blue 56 can be compared with other similar compounds, such as C.I. Pigment Blue 15 and C.I. Pigment Blue 75. While all these pigments share a similar blue hue, they differ in their chemical structures and properties. For example, C.I. Pigment Blue 15 is a copper phthalocyanine pigment, whereas C.I. Pigment Blue 75 is a cobalt phthalocyanine pigment. The unique structure of C.I. Pigment Blue 56, with its specific aromatic and sulfonic acid groups, provides distinct advantages in terms of stability and color intensity .
Properties
IUPAC Name |
2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N3O3S/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46/h4-26,41,43H,1-3H3,(H,44,45,46) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXWWFPZFCVALL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064344 | |
Record name | C.I. Pigment Blue 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6417-46-5 | |
Record name | Benzenesulfonic acid, 2-methyl-4-((4-((4-((3-methylphenyl)amino)phenyl)(4-((3-methylphenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)phenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006417465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-methyl-4-[[4-[[4-[(3-methylphenyl)amino]phenyl][4-[(3-methylphenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Blue 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-[[4-[[4-[(3-tolyl)amino]phenyl][4-[(3-tolylimino]-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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